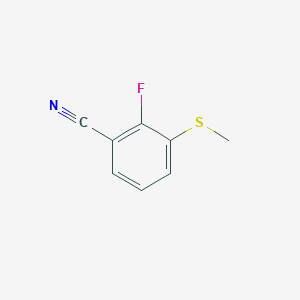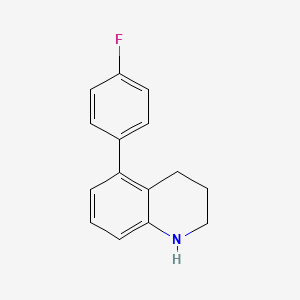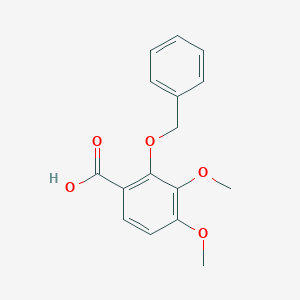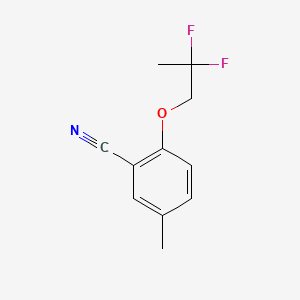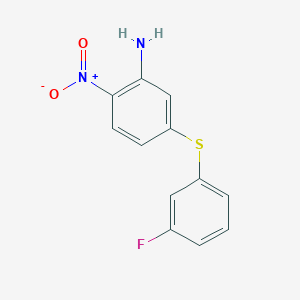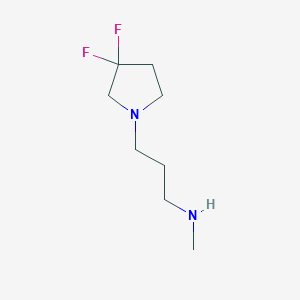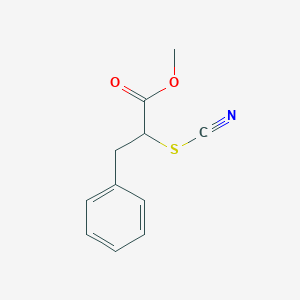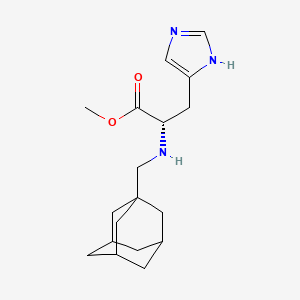
methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate is a synthetic organic compound that features a unique combination of adamantyl and imidazole groups. These structural motifs are often found in compounds with significant biological activity, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate typically involves the following steps:
Formation of the Adamantylmethylamine Intermediate: This step involves the reaction of adamantane with formaldehyde and ammonia to form 1-adamantylmethylamine.
Coupling with Imidazole Derivative: The adamantylmethylamine is then coupled with an imidazole derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Esterification: The final step involves the esterification of the resulting product with methanol in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group may enhance the compound’s ability to cross cell membranes, while the imidazole ring can interact with active sites of enzymes, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-pyrrol-5-yl)propanoate
- Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-pyrazol-5-yl)propanoate
Uniqueness
Methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate is unique due to the presence of both adamantyl and imidazole groups, which confer distinct physicochemical properties and biological activities. The combination of these groups can result in enhanced stability, bioavailability, and target specificity compared to similar compounds.
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl (2S)-2-(1-adamantylmethylamino)-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C18H27N3O2/c1-23-17(22)16(5-15-9-19-11-21-15)20-10-18-6-12-2-13(7-18)4-14(3-12)8-18/h9,11-14,16,20H,2-8,10H2,1H3,(H,19,21)/t12?,13?,14?,16-,18?/m0/s1 |
InChI Key |
GCZFPPAFJOOMRO-IEKYFPHUSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)NCC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


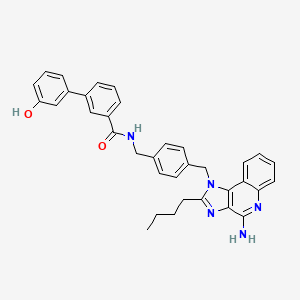

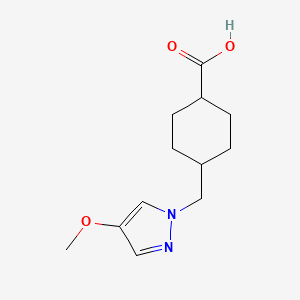
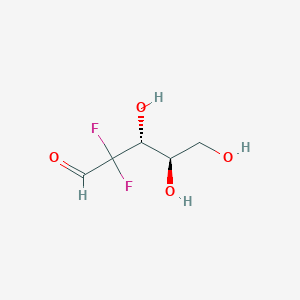

![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14765277.png)
